molecular formula C4H3F2N3O2 B2898484 1-(difluoromethyl)-4-nitro-1H-pyrazole CAS No. 956477-64-8

1-(difluoromethyl)-4-nitro-1H-pyrazole

Cat. No. B2898484
CAS RN: 956477-64-8
M. Wt: 163.084
InChI Key: VCURCUIEDUUUEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “1-(difluoromethyl)-4-nitro-1H-pyrazole” are not available, general difluoromethylation reactions have been studied. These include electrophilic, nucleophilic, radical, and cross-coupling methods to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Herbicidal Applications

Pyrazole nitrophenyl ethers (PPEs), a novel class of chemistry, including compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole, have been identified for their herbicidal effects. They function by inhibiting protoporphyrinogen IX oxidase, a key enzyme in plant metabolism. Notably, these compounds show substantial pre-emergent activity against narrowleaf weed species. Quantitative structure/activity relationships demonstrate the effectiveness of substitution variations on the pyrazole ring and fluorotolyl moiety in influencing herbicidal potency (Clark, 1996).

Synthesis of Difluoromethylated Pyrazoles

The synthesis of difluoromethylated pyrazoles, including 1-(difluoromethyl)-4-nitro-1H-pyrazole, is a key area of research. A method for the ex situ generation of difluorodiazoethane, crucial for creating these pyrazoles, has been developed. This method facilitates access to a series of 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles, which are of interest in medicinal chemistry (Wang et al., 2019).

Antibacterial and Antioxidant Properties

Research has revealed the potential of pyrazole derivatives, including 1-(difluoromethyl)-4-nitro-1H-pyrazole, in exhibiting significant antioxidant activity and antibacterial properties. One study evaluated the effect of a 4-nitrophenyl derivative containing the 1H-pyrazol-5-ol moiety on macrophage cell proliferation, indicating its potential in various pharmacological applications (Joseph, 2018).

Application in Organic Synthesis

1-(difluoromethyl)-4-nitro-1H-pyrazole is also significant in organic synthesis. It has been used in the Diels-Alder reaction, a widely utilized reaction in synthetic chemistry, to create substituted oxazines, pyrazoles, and but-2-en-1-ones. This approach has led to the synthesis of substances with potential biological activities, including antitumor effects (Volkova et al., 2021).

Energetic Materials Research

In the field of energetic materials, 1-(difluoromethyl)-4-nitro-1H-pyrazole and its derivatives have been studied for their potential applications. The synthesis of energetic tricyclic polynitropyrazole and its salts, including 1-(difluoromethyl)-4-nitro-1H-pyrazole derivatives, highlights their promise in this area. These compounds exhibit unique structural properties and energetic characteristics, making them of interest for various applications (Tang et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(difluoromethyl)-4-nitro-1H-pyrazole is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it is involved in the oxidation of succinate to fumarate. Inhibitors of this enzyme, such as 1-(difluoromethyl)-4-nitro-1H-pyrazole, have been found to exhibit fungicidal activity .

Mode of Action

The compound interacts with its target, succinate dehydrogenase, by binding to the enzyme and inhibiting its activity This inhibition disrupts the normal functioning of the citric acid cycle, leading to an accumulation of succinate and a decrease in the production of fumarate

Biochemical Pathways

The inhibition of succinate dehydrogenase by 1-(difluoromethyl)-4-nitro-1H-pyrazole affects the citric acid cycle, a key metabolic pathway involved in the production of ATP . The disruption of this pathway can lead to a decrease in cellular energy production, which can have downstream effects on various cellular processes that depend on ATP. Additionally, the accumulation of succinate can potentially disrupt other biochemical pathways in which this compound is involved.

Pharmacokinetics

The difluoromethyl group has been suggested to increase the lipophilicity of compounds, which could potentially enhance their absorption and distribution

Result of Action

The inhibition of succinate dehydrogenase by 1-(difluoromethyl)-4-nitro-1H-pyrazole leads to a disruption of the citric acid cycle and a decrease in cellular energy production This can result in the death of fungal cells, giving the compound its fungicidal activity

Action Environment

The action of 1-(difluoromethyl)-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, the compound’s lipophilicity, conferred by the difluoromethyl group, may enhance its action in non-polar environments Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the compound’s stability, efficacy, and the nature of its interaction with its target

properties

IUPAC Name

1-(difluoromethyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCURCUIEDUUUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-4-nitro-1H-pyrazole

CAS RN

956477-64-8
Record name 1-(difluoromethyl)-4-nitro-1H-pyrazole
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